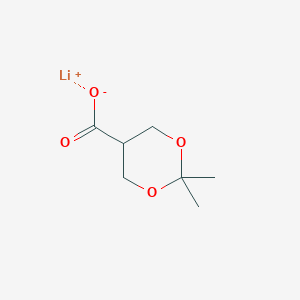

Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate

Description

Properties

IUPAC Name |

lithium;2,2-dimethyl-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.Li/c1-7(2)10-3-5(4-11-7)6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYVTRKMVFXBRA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(OCC(CO1)C(=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11LiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Overview

Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate is a lithium salt of a carboxylic acid featuring a dioxane ring system. This compound and its parent carboxylic acid are of interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. The 2,2-dimethyl-1,3-dioxane moiety serves as a stable protecting group for a 1,3-diol, a common structural motif in many biologically active molecules and complex organic structures. The presence of the carboxylate group provides a handle for further chemical transformations, making it a versatile building block in the synthesis of novel compounds.

This guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound, its parent carboxylic acid, and the methodologies for their synthesis and characterization.

Compound Identifiers:

| Compound | CAS Number | Molecular Formula |

| This compound | 2007921-07-3 | C₇H₁₁LiO₄ |

| 2,2-dimethyl-1,3-dioxane-5-carboxylic acid | 162635-09-8 | C₇H₁₂O₄ |

Chemical Structure:

Figure 1. Chemical structures of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid (left) and this compound (right).

Synthesis and Purification

The synthesis of this compound is a two-step process involving the formation of the parent carboxylic acid followed by its conversion to the corresponding lithium salt.

Part 1: Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid

The parent carboxylic acid is typically synthesized via the protection of a dihydroxy-substituted malonic acid derivative with acetone, often in the presence of an acid catalyst. A general and effective method is the reaction of 2,2-bis(hydroxymethyl)propionic acid with 2,2-dimethoxypropane in acetone, catalyzed by p-toluenesulfonic acid[1].

Experimental Protocol: Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2-bis(hydroxymethyl)propionic acid.

-

Solvent and Reagents: Suspend the starting material in acetone. Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 8 hours)[1].

-

Work-up: Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

The lithium salt is prepared by a straightforward acid-base reaction between the carboxylic acid and a lithium base, such as lithium hydroxide.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2,2-dimethyl-1,3-dioxane-5-carboxylic acid in a suitable solvent, such as methanol.

-

Neutralization: Add a stoichiometric amount of lithium hydroxide monohydrate, also dissolved in methanol, to the carboxylic acid solution while stirring.

-

Isolation: The lithium salt will precipitate from the solution. The product can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Core Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes data for the parent carboxylic acid and inferred properties for the lithium salt based on general characteristics of lithium carboxylates.

| Property | 2,2-dimethyl-1,3-dioxane-5-carboxylic acid | This compound (Inferred) |

| Molecular Weight | 160.17 g/mol | 166.10 g/mol |

| Appearance | Solid or liquid | White to off-white solid |

| Melting Point | Data not available. A related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, has a melting point. | Expected to be higher than the parent acid and likely decomposes at elevated temperatures. |

| Solubility | Soluble in polar organic solvents. | Expected to have good solubility in water and polar protic solvents like methanol and ethanol. Solubility in non-polar organic solvents is likely to be low. The small size and high charge density of the lithium ion can increase the covalent character of the salt, potentially enhancing its solubility in some organic solvents compared to other alkali metal salts[2]. |

| pKa of Parent Acid | Estimated to be around 4-5, typical for carboxylic acids. A similar compound, Meldrum's acid, has a pKa of 4.97[3]. | Not applicable. |

| Hygroscopicity | Likely low. | Lithium salts, including some carboxylates, can be hygroscopic. The degree of hygroscopicity will depend on the crystal lattice energy and the exposure to atmospheric moisture. |

Structural and Spectroscopic Characterization

The following section details the expected spectroscopic data for both the parent carboxylic acid and its lithium salt, based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Parent Acid: The spectrum is expected to show a singlet for the two methyl groups on the dioxane ring (around 1.4 ppm), multiplets for the methylene protons of the dioxane ring, a multiplet for the proton at the 5-position, and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

Lithium Salt: The spectrum will be similar to the parent acid, but the carboxylic acid proton signal will be absent. The chemical shifts of the protons on the dioxane ring may experience slight shifts upon deprotonation.

¹³C NMR:

-

Parent Acid: Expected signals include those for the methyl carbons, the quaternary carbon of the acetal, the methylene carbons of the dioxane ring, the methine carbon at the 5-position, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm)[4]. For the related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carbonyl carbon appears at 179.52 ppm[1].

-

Lithium Salt: The spectrum will be very similar to the parent acid, with the carbonyl carbon signal potentially shifting slightly upon salt formation.

Infrared (IR) Spectroscopy

-

Parent Acid: The IR spectrum will be characterized by a broad O-H stretching band from approximately 3500 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching vibration is expected between 1730 and 1700 cm⁻¹ for a saturated carboxylic acid. A C-O stretching band will also be present between 1320 and 1210 cm⁻¹[5].

-

Lithium Salt: The broad O-H band will disappear. The C=O stretching frequency of the carboxylate anion will shift to a lower wavenumber, typically appearing as two bands: an asymmetric stretch between 1650 and 1550 cm⁻¹ and a symmetric stretch between 1450 and 1360 cm⁻¹.

Mass Spectrometry (MS)

-

Parent Acid (as an ester or silyl derivative for GC-MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak, though it may be weak. Common fragmentation patterns would involve the loss of the carboxyl group and fragmentation of the dioxane ring.

-

Lithium Salt (using ESI-MS): Electrospray ionization mass spectrometry in negative ion mode should show the carboxylate anion at m/z corresponding to [M-H]⁻ of the parent acid. In positive ion mode, adducts with lithium or other cations may be observed.

Workflow Diagram: Analytical Characterization

Caption: Analytical workflow for the characterization of the target compound.

Thermal Analysis & Stability

Thermal analysis techniques are crucial for determining the stability and degradation profile of chemical compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to:

-

Determine the onset of thermal decomposition. Lithium carboxylates generally decompose at high temperatures[6].

-

Identify the presence of bound water or solvent molecules by observing mass loss at lower temperatures.

-

The final decomposition product of many lithium carboxylates is lithium carbonate (Li₂CO₃)[6].

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. For the target compound, DSC can reveal:

-

The melting point of the parent carboxylic acid.

-

The decomposition temperature of the lithium salt, which often coincides with an exothermic event.

-

Other solid-state phase transitions that may occur upon heating[7][8].

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan into the instrument.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: Analyze the resulting thermogram to identify mass loss events (TGA) or thermal transitions (DSC).

Applications in Research and Drug Development

The 2,2-dimethyl-1,3-dioxane moiety is a valuable tool in organic synthesis, primarily as a protecting group for 1,3-diols. This protection strategy is frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

-

Protecting Group Chemistry: The acetal group is stable to a wide range of reaction conditions, such as basic and nucleophilic reagents, but can be readily removed under acidic conditions to reveal the diol functionality.

-

Chiral Building Blocks: Chiral versions of dioxane-containing molecules can serve as valuable starting materials for the asymmetric synthesis of drugs.

-

Modification of API Properties: The introduction of a dioxane-containing fragment into a drug molecule can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn affect its pharmacokinetic and pharmacodynamic profile.

-

Drug Delivery: Carboxylate-containing molecules can be used as linkers in prodrug strategies or to attach drugs to carrier molecules for targeted delivery.

Diagram: Role in a Prodrug Strategy

Caption: Conceptual diagram of the dioxane-carboxylate as a cleavable linker in a prodrug.

Conclusion

This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on the lithium salt itself is not widely available, its physicochemical properties can be reasonably inferred from its parent carboxylic acid and the general behavior of lithium carboxylates. The synthetic routes are straightforward, and a variety of analytical techniques can be employed for its characterization. The inherent stability of the dioxane ring as a protecting group, combined with the reactivity of the carboxylate, ensures its continued relevance in the development of new chemical entities. Further research into the specific properties of this and related compounds is warranted to fully explore their potential applications.

References

-

FT‐Raman and FTIR spectrum of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

1,3-Dioxane-5-carboxylic acid, 2,2-dimethyl-5-[[(trimethylsilyl)oxy]methyl]-, trimethylsilyl ester. (n.d.). SpectraBase. Retrieved February 24, 2026, from [Link]

-

Thermal analysis of lithium-ion batteries. (2024). Wiley Analytical Science. Retrieved February 24, 2026, from [Link]

-

General Methods. (n.d.). Retrieved February 24, 2026, from [Link]

-

2,2-Dimethyl-1,3-dioxan-5-ol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Meldrum's acid. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

3 Hyper-conjugated lithium carboxylate based on perylene unit for high-rate organic lithium-ion batteries 11 e-mail. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. (n.d.). TA Instruments. Retrieved February 24, 2026, from [Link]

-

Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (n.d.). Rsc.org. Retrieved February 24, 2026, from [Link]

-

Methods for Quantitative Thermal Analysis of Lithium Solid-State and Beyond Battery Safety. (n.d.). OSTI.GOV. Retrieved February 24, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

1,3-Dioxolane, 2,2-dimethyl-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

-

Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

1,3-Dioxane-5-carboxylic acid, 2,5-diethyl- Properties. (2025, October 15). EPA. Retrieved February 24, 2026, from [Link]

-

Lithium carboxylate. (2020, April 11). ScienceDirect. Retrieved February 24, 2026, from [Link]

-

On the Reaction between Methyllithium and Carboxylic Acids. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

-

CAS#:62609-78-3 | 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid. (2025, August 25). Chemsrc. Retrieved February 24, 2026, from [Link]

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. (n.d.). Retrieved February 24, 2026, from [Link]

-

Improving Lithium-Ion Battery Safety: Thermal and Kinetic Analysis of LiPF₆ Electrolytes with the NETZSCH DSC & Kinetics Neo. (2025, September 2). NETZSCH. Retrieved February 24, 2026, from [Link]

-

DSC heating curves of (a) Li 2 S + Li metal with an electrolyte, (b) Li... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

2,2-Dimethyl-1,3-dioxan-5-amine. (n.d.). SpectraBase. Retrieved February 24, 2026, from [Link]

-

Hygroscopicity of lithium coordination polymers and their solid solutions. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6. (2016, January 25). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved February 24, 2026, from [Link]

-

pKa values in organic chemistry – making maximum use of the available data. (n.d.). Retrieved February 24, 2026, from [Link]

-

Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

- Process for the preparation of carboxylic acids and derivatives of them. (n.d.). Google Patents.

-

Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... (2025, November 15). Doc Brown's Chemistry. Retrieved February 24, 2026, from [Link]

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022, March 28). ACP. Retrieved February 24, 2026, from [Link]

-

Malonic ester synthesis (of carboxylic acids):. (2022, June 22). Online Chemistry notes. Retrieved February 24, 2026, from [Link]

-

15.2 The Number of Signals in C 13 NMR. (2018, September 20). Organic Chemistry. Retrieved February 24, 2026, from [Link]

Sources

- 1. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]

Technical Monograph: Lithium 2,2-Dimethyl-1,3-Dioxane-5-Carboxylate

CAS Number: 2007921-07-3 (Lithium Salt) | Parent Acid CAS: 162635-09-8

Core Identity & Structural Significance[1][2][3][4]

Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates, lipid nanoparticles (LNPs), and nucleoside analogs. It serves as a masked diol equivalent , carrying a carboxylic acid handle for coupling.[1]

The molecule features a 1,3-dioxane ring stabilized by a gem-dimethyl group (acetonide) at the C2 position.[1] This structural motif is critical for two reasons:

-

The Thorpe-Ingold Effect: The gem-dimethyl group forces the ring into a specific chair conformation, enhancing the stability of the acetal against premature hydrolysis during basic or neutral coupling steps.[1]

-

Orthogonal Protection: It allows the introduction of a glycerol-like (1,3-diol) moiety into a target molecule via an ester or amide bond (using the C5-carboxylate), which can later be deprotected under mild acidic conditions to reveal the free diols.[1]

Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number (Salt) | 2007921-07-3 |

| CAS Number (Free Acid) | 162635-09-8 |

| Molecular Formula | C₇H₁₁LiO₄ |

| Molecular Weight | 166.10 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Soluble in Water, Methanol, DMF; Sparingly soluble in THF (unlike the free acid) |

| Storage | -20°C, under Argon/Nitrogen (Hygroscopic) |

Synthesis & Manufacturing Logic

The synthesis of this lithium salt typically proceeds through the oxidation of the commercially available alcohol precursor, followed by controlled lithiation.[1] The choice of lithium over sodium or potassium is often deliberate in process chemistry to modulate solubility in organic coupling solvents (like DMF/DCM) or to prevent hygroscopic clumping common with sodium salts.[1]

Reaction Pathway Analysis[1]

The workflow begins with (2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS 4728-12-5).[2][3][4]

-

Oxidation: The primary alcohol at C5 is oxidized to the carboxylic acid.[1] A TEMPO/Bleach (Anelli oxidation) or Jones oxidation protocol is standard.[1] TEMPO is preferred for pharmaceutical applications to avoid Chromium residues.[1]

-

Salt Formation: The isolated acid is treated with Lithium Hydroxide (LiOH) or Lithium tert-butoxide (LiOtBu) in anhydrous conditions to yield the stable carboxylate.[1]

Figure 1: Step-wise oxidative synthesis from the alcohol precursor to the lithium salt.[1]

Application in Drug Discovery[1]

Lipid Nanoparticle (LNP) Synthesis

In the development of ionizable lipids for mRNA delivery, the "head group" often requires a hydrophilic linker.[1] This compound introduces a protected glycerol unit.[1] Once the lipid is synthesized and the acetonide is removed (acidic workup), the resulting diol increases the hydrophilicity and hydrogen-bonding capacity of the lipid head, affecting the pKa and endosomal escape properties of the LNP.[1]

Prodrug Design (The "Solketal" Analog)

This moiety acts as a "dummy" group to improve the lipophilicity of polar drugs.[1]

-

Mechanism: The carboxylate is coupled to an amine-bearing drug.

-

In Vivo: The acetonide is stable in plasma (pH 7.[1]4) but hydrolyzes in the acidic environment of lysosomes or tumors (pH < 6.0), releasing the diol which can then undergo self-immolation or enzymatic cleavage to release the active drug.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound from the free acid. Note: This protocol assumes the starting material is the free acid (CAS 162635-09-8). If starting from the ester, a saponification step is required.[1]

Reagents

-

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid (1.0 eq)

-

Methanol (HPLC Grade)[1]

-

Tetrahydrofuran (THF) (Anhydrous)[1]

-

Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (62.4 mmol) of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid in 50 mL of Methanol. Ensure complete dissolution; the solution should be clear and colorless.[1]

-

Neutralization: Prepare a solution of 2.62 g (62.4 mmol) LiOH·H₂O in 20 mL of Methanol/Water (9:1). Add this solution dropwise to the acid solution over 15 minutes at 0°C.

-

Concentration: Stir the mixture at room temperature (25°C) for 1 hour. Remove the solvent under reduced pressure (Rotovap) at 40°C to obtain a white semi-solid residue.[1]

-

Azeotropic Drying: Add 50 mL of anhydrous THF to the residue and evaporate again. Repeat this step twice. This removes residual water which is critical, as the lithium salt is hygroscopic.[1]

-

Precipitation/Purification: Suspend the dried solid in 30 mL of cold MTBE. Sonicate for 5 minutes. Filter the white solid under an inert atmosphere (Nitrogen blanket).[1]

-

Why MTBE? The lithium salt is insoluble in MTBE, while unreacted organic impurities (if any) remain in solution.[1]

-

-

Drying: Dry the filter cake in a vacuum oven at 40°C for 12 hours. Store immediately in a desiccator or glovebox.

Quality Control & Characterization

To validate the identity of the synthesized salt, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| ¹H NMR (D₂O) | 400 MHz | δ 1.35 (s, 3H, CH₃), 1.48 (s, 3H, CH₃), 2.80 (m, 1H, CH-CO), 3.90-4.10 (m, 4H, CH₂-O).[1] |

| Lithium Content | ICP-MS | 4.0% ± 0.2% (Theoretical: 4.18%) |

| Water Content | Karl Fischer | < 1.0% (Critical for downstream coupling) |

| Purity | HPLC (ELSD) | > 98.0% |

Pathway Visualization: Coupling & Deprotection

The following diagram illustrates the utility of this compound in a drug coupling workflow.

Figure 2: Workflow for using the Lithium salt to attach a masked diol to a therapeutic payload.[4]

References

-

Alchimica . This compound Product Entry. Catalog ID: R01K0T7.[1][5] Accessed 2024.[1][6] Link[1][5]

-

PubChem . (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (Precursor). CID 3584869.[1][2] Link[1]

-

Musser, J. H., et al. "Synthesis of leukotriene B4 analogs."[1] Journal of Medicinal Chemistry, 1986.[1] (Describes the use of dioxane-carboxylate derivatives in lipid synthesis).

-

Sigma-Aldrich . 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid (Free Acid). CAS 162635-09-8.[7][8][9] Link

-

Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley-Interscience. (Authoritative source on Acetonide/Isopropylidene protection stability and deprotection).

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | C7H14O3 | CID 3584869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4728-12-5[(2,2-Dimethyl-1,3-dioxan-5-yl)methanol 98%]- Jizhi Biochemical [acmec.com.cn]

- 4. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | 4728-12-5 [sigmaaldrich.com]

- 5. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 6. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 7. 6-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 8. 162635-09-8|2,2-Dimethyl-1,3-dioxane-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. 产品详情 [kaimilaibo.com]

Thermal Stability of Lithium Carboxylates: From API Processing to Material Engineering

Topic: Thermal Stability of Lithium Carboxylate Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Material Engineers.

Executive Summary

Lithium carboxylates (

This guide provides a mechanistic analysis of lithium carboxylate thermal degradation, offering a self-validating protocol for characterization and comparative data for key compounds.

Part 1: Fundamental Physicochemistry

The Ionic-Organic Interface

Unlike purely inorganic lithium salts (e.g.,

Mechanisms of Degradation

Thermal decomposition of lithium carboxylates generally does not occur via simple melting followed by evaporation. Instead, it involves irreversible chemical transformation.

-

Dehydration (Step 1): For hydrates (e.g., Lithium Citrate Tetrahydrate, Lithium Acetate Dihydrate), the first thermal event is the loss of lattice water. This is often endothermic and reversible up to a critical temperature.

-

Phase Transition (Step 2): Long-chain carboxylates (soaps) often exhibit liquid-crystalline mesophases before actual decomposition.

-

Decomposition (Step 3): The rupture of the C-C bond adjacent to the carboxyl group.

-

Symmetric Ketonization:

-

Simple Decarboxylation:

(often requires proton source or specific catalysis)

-

Visualization: Decomposition Pathway

The following diagram illustrates the bifurcation of thermal events based on environmental conditions and molecular structure.

Figure 1: Generalized thermal evolution pathway of lithium carboxylates.

Part 2: Validated Characterization Protocol

To accurately distinguish between solvate loss, melting, and degradation, a coupled TGA/DSC approach is required.

Experimental Setup (Self-Validating)

-

Instrument: Simultaneous TGA/DSC (SDT).[1]

-

Purge Gas:

-

Nitrogen/Argon (50 mL/min): For determining intrinsic stability and pyrolytic mechanisms.

-

Synthetic Air: For oxidative stability (simulating processing in open air).

-

-

Crucible Selection:

-

Aluminum (sealed with pinhole): For hydrates < 500°C. Prevents immediate volatile loss, allowing detection of reflux/boiling.

-

Alumina (

): For high-temperature decomposition (> 600°C) to prevent reaction with the pan.

-

The "Dual-Rate" Validation Method

A common error is misinterpreting kinetic events as thermodynamic constants. To validate your

-

Run 1: Ramp at 10°C/min (Standard).

-

Run 2: Ramp at 2°C/min (High Resolution).

-

Validation: If

shifts significantly (>20°C) lower in Run 2, the event is kinetically controlled (decomposition). If

Workflow Diagram

Figure 2: Step-by-step thermal analysis workflow for distinguishing kinetic and thermodynamic events.

Part 3: Comparative Thermal Data

The following table synthesizes data for common lithium carboxylates. Note the distinction between dehydration (loss of solvent) and decomposition (chemical breakdown).

| Compound | Formula | Hydration State | Dehydration ( | Melting Point ( | Decomposition ( | Primary Degradation Product |

| Lithium Acetate | Dihydrate | 60-110°C | N/A (Decomposes) | ~350-380°C | Acetone, | |

| Lithium Stearate | Anhydrous | N/A | ~220°C | > 350°C | Hydrocarbons, | |

| Lithium Citrate | Tetrahydrate | 130-170°C (Multi-step) | N/A | > 280°C | Char, | |

| Lithium Orotate | Monohydrate | ~100-120°C | N/A | ~300°C | Nitrogenous volatiles, |

Key Insight for Drug Development: Lithium Citrate Tetrahydrate shows a complex dehydration profile. The removal of the final water molecule often overlaps with the onset of organic decomposition, making the production of a pure, stable anhydrous form challenging without vacuum drying at lower temperatures.

Part 4: Applications & Implications[1][2][3][4]

Pharmaceutical Formulation (Shelf-Life)

In drug products (e.g., Lithium Orotate or Citrate), thermal stability is a proxy for shelf-life stability.

-

Hydrate Stability: If the dehydration temperature is low (< 60°C), the API may spontaneously dehydrate during storage in arid climates, altering the crystal lattice and dissolution rate.

-

Processing: High-shear granulation or tableting can generate local frictional heat. If

is approached, impurities (ketones) may form.

Industrial Lubricants (Greases)

Lithium 12-hydroxystearate is the industry standard thickener. Its "dropping point" (melting/failure point) is ~200°C.

-

Mechanism: The hydroxyl group on the fatty acid chain forms hydrogen bond networks that stabilize the grease structure. Thermal degradation involves the loss of this hydrogen bonding network before chemical decomposition occurs.

Battery Electrolytes

Lithium carboxylates are researched as "green" alternatives to

-

Safety: Unlike fluorinated salts that produce HF gas upon decomposition, carboxylates degrade to

and ketones. However, the flammability of the organic decomposition products (acetone) at 350°C requires strict thermal management systems.

References

-

Geyer, K., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry.

-

Netzsch Analysis. (2020).[2][3] Thermal Stability of Lithium Ion Battery Electrolyte.[4][3][5][6][7] Netzsch Analyzing & Testing.[2]

-

Mettler Toledo. (2024). Thermal Analysis of Lithium Ion Batteries Application Guide.

-

Wei, D., et al. (2022). Terahertz spectroscopy detection of lithium citrate tetrahydrate and its dehydration kinetics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Sandia National Laboratories. (2012). Characterization of Lithium Stearate: Processing Aid for Filled Elastomers. OSTI.gov.

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. researchgate.net [researchgate.net]

- 5. pepolska.pl [pepolska.pl]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

Solubility of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate in Organic Solvents

Executive Summary

This compound is a heterocyclic organic salt with potential applications as a synthetic intermediate in pharmaceutical development. Understanding its solubility profile in organic solvents is a critical first step for its effective use in synthesis, purification, crystallization, and formulation. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, a discussion of expected solubility trends based on structurally related compounds, and a detailed, field-proven experimental protocol for accurate solubility determination. While quantitative solubility data for this specific compound is not widely published, this document equips researchers with the foundational knowledge and practical methodology to perform this characterization in their own laboratories.

Introduction to this compound

This compound belongs to the class of lithium carboxylate salts. Its molecular structure combines an ionic lithium carboxylate group with a nonpolar, sterically hindered dioxane-based organic backbone. This amphiphilic nature suggests a complex solubility behavior that is highly dependent on the choice of solvent.

-

Molecular Structure:

-

Ionic Head: The Li⁺ ⁻OOC- group, which is highly polar and capable of strong electrostatic interactions.

-

Organic Tail: The 2,2-dimethyl-1,3-dioxane ring, which is largely nonpolar (lipophilic) and rigid. The two methyl groups add to the steric bulk and lipophilicity.

-

The interplay between these two domains dictates the compound's interaction with solvent molecules and, consequently, its solubility. Lithium salts are of significant interest in medicine, primarily for mood stabilization, but also for a range of other therapeutic areas.[1][2][3] The carboxylate moiety is often used to modulate the physicochemical properties of an active pharmaceutical ingredient (API).[4]

Theoretical Principles of Solubility

The dissolution of a crystalline solid like this compound into a solvent is a two-step thermodynamic process:

-

Lattice Energy Overcome: Energy is required to break the ionic and intermolecular forces holding the crystal lattice together.

-

Solvation Energy Gained: Energy is released when the individual ions and molecules are surrounded and stabilized by solvent molecules (solvation).

A compound is soluble when the energy gained from solvation is sufficient to overcome the lattice energy. The guiding principle of "like dissolves like" is paramount.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective. Their hydroxyl (-OH) groups can act as hydrogen bond donors to the carboxylate oxygen atoms and as hydrogen bond acceptors. The polar nature of the solvent can effectively solvate the lithium cation (Li⁺).

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents possess large dipole moments and can effectively solvate the lithium cation. However, they lack the ability to donate hydrogen bonds, which may result in less effective solvation of the carboxylate anion compared to protic solvents. The solubility of various lithium salts in solvents like DMSO, acetonitrile, and dimethyl carbonate (DMC) has been studied, showing that solvent dissolving power often follows the order of ethanol > DMSO > acetonitrile.[6][7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are unlikely to be effective. They lack the polarity to overcome the strong ionic lattice energy of the salt. The lipophilic dioxane ring may have some affinity for these solvents, but it is insufficient to pull the highly polar ionic head into solution. For non-polar solvents, lithium carboxylates with much longer alkyl chains, such as lithium stearate, are typically required to impart solubility.[8]

-

Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents have intermediate polarity. While the parent acid's ester is soluble in ethyl acetate[9], the lithium salt's solubility is expected to be limited due to the high lattice energy. Additives like TMEDA or crown ethers are sometimes used to enhance the solubility of lithium salts in such solvents by chelating the lithium cation.

Expected Solubility Profile: A Comparative Analysis

Direct quantitative solubility data for this compound is scarce in publicly available literature. However, we can infer its likely behavior from related compounds. The parent acid, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid, and its esters provide clues about the organic moiety's interactions.[10][11] For instance, the methyl ester is reported to be soluble in methanol, dichloromethane, and ethyl acetate.[9]

To provide a practical framework, the following table summarizes experimental solubility data for various other lithium salts in common organic solvents. This data illustrates the principles discussed and serves as a valuable reference point for solvent selection.

Table 1: Experimentally Determined Solubilities of Various Lithium Salts in Organic Solvents

| Lithium Salt | Solvent | Temperature (°C) | Solubility (mol/kg) | Solvent Type | Reference |

| Lithium Bromide (LiBr) | Ethanol | 25 | 4.31 | Polar Protic | [6] |

| Lithium Bromide (LiBr) | Acetonitrile | 25 | 0.29 | Polar Aprotic | [6] |

| Lithium Chloride (LiCl) | Ethanol | 25 | 2.92 | Polar Protic | [6] |

| Lithium Nitrate (LiNO₃) | DMSO | 25 | 1.83 | Polar Aprotic | [6] |

| Lithium Nitrate (LiNO₃) | Ethanol | 25 | 1.15 | Polar Protic | [6] |

| Lithium Methyl Carbonate | Dimethyl Carbonate (DMC) | RT | ~9.6 x 10⁻⁴ mol/L | Polar Aprotic | [12] |

| Lithium Oxalate | Dimethyl Carbonate (DMC) | RT | ~1.5 x 10⁻⁴ mol/L | Polar Aprotic | [12] |

Note: This table is for comparative purposes. Actual solubility of the target compound must be determined experimentally.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[13] The following protocol provides a self-validating system for obtaining robust and reproducible data.

Materials and Reagents

-

This compound (ensure purity is known and documented).

-

Selected organic solvents (HPLC grade or equivalent).

-

Scintillation vials or flasks with airtight caps.

-

Orbital shaker with temperature control.

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents).

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another validated quantification method.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-72 hours).

-

Causality: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the system reaches a true equilibrium between the dissolved and undissolved states. For poorly soluble compounds, this time may need to be extended.[13]

-

-

Phase Separation: After equilibration, remove the vial and allow it to stand at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Causality: This step is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of a pre-calibrated HPLC (or other) assay. Analyze the sample to determine its concentration.

-

Trustworthiness: HPLC is often preferred over methods like UV spectrophotometry because it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification of only the compound of interest.[13]

-

-

Validation: To confirm that equilibrium was reached, it is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentrations are consistent, it indicates that equilibrium has been achieved.

Key Factors Influencing Solubility

The solubility of this compound is not a single value but is influenced by a network of interconnected factors. Understanding these relationships is key to controlling and manipulating the compound's behavior in solution.

Caption: Interrelated factors governing the solubility of the target compound.

-

Temperature: For most salts, solubility is an endothermic process, meaning solubility increases with temperature.[6] This must be determined experimentally as some compounds exhibit retrograde solubility.

-

Purity of the Compound: Impurities can disrupt the crystal lattice, sometimes leading to a higher apparent solubility.[14]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different solubility. Analyzing the solid phase before and after the experiment can identify any phase transitions.

Conclusion and Recommendations

For professionals in drug development and chemical synthesis, a thorough understanding of the solubility of this compound is essential for process optimization and formulation design. While direct data is limited, a robust framework for its determination exists.

It is recommended to screen a range of solvents, starting with polar protic solvents like methanol and ethanol, followed by polar aprotic solvents such as acetonitrile and DMSO. The isothermal shake-flask method detailed herein, coupled with a validated HPLC quantification assay, will provide the reliable, high-quality data needed to advance research and development efforts.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace by Typeset. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Solubility experimental methods.pptx. SlideShare. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. ResearchGate. [Link]

-

α-(p-(N,N-DIMETHYLAMINO)PHENYL)-p-(N,N-DIMETHYLAMINO)BENZHYDRYL ALCOHOL. Organic Syntheses. [Link]

-

Meldrum's acid. Wikipedia. [Link]

-

Lithium Coupled with C6-Carboxyl Improves the Efficacy of Oligoguluronate in DSS-Induced Ulcerative Colitis in C57BL/6J Mice. PubMed. [Link]

-

This compound (1 x 1 g). Alchimica. [Link]

-

Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. PMC. [Link]

- WO2020257650A1 - Formulations using lithium to treat gout arthropathy.

-

Improving Lithium Carbonate Therapeutics by Pegylated Liposomal Technology: An In Vivo Study. ResearchGate. [Link]

-

Lithium Therapeutic Functions: An Update on Pharmacokinetics, Pathophysiological Mechanisms of Action, Toxicity, and Side Effects. PMC. [Link]

-

Lithium compounds with good solubility in organic solvents?. Chemistry Stack Exchange. [Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. eScholarship.org. [Link]

-

Synthesis from Carboxylic Acid Derivatives. Thieme. [Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. OSTI.GOV. [Link]

Sources

- 1. Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020257650A1 - Formulations using lithium to treat gout arthropathy - Google Patents [patents.google.com]

- 3. Lithium Therapeutic Functions: An Update on Pharmacokinetics, Pathophysiological Mechanisms of Action, Toxicity, and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithium Coupled with C6-Carboxyl Improves the Efficacy of Oligoguluronate in DSS-Induced Ulcerative Colitis in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. escholarship.org [escholarship.org]

- 7. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 10. 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | 162635-09-8 [sigmaaldrich.com]

- 11. 162635-09-8|2,2-Dimethyl-1,3-dioxane-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocols for Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate as a Novel Electrolyte Additive in Lithium-Ion Batteries

Prepared for: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive technical guide on the application of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate (heretofore referred to as LDDMC) as a novel electrolyte additive for next-generation lithium-ion batteries. While LDDMC is not yet widely documented in existing literature, its unique molecular structure, combining a stabilizing dioxane ring with a film-forming carboxylate group, presents a compelling case for its investigation. These application notes synthesize established principles from related electrolyte additive chemistry to propose the mechanisms of action, potential benefits, and detailed experimental protocols for the evaluation of LDDMC. The primary audience for this guide includes researchers in materials science and electrochemistry who are focused on the development of advanced energy storage solutions.

Introduction: The Rationale for a Novel Additive

The performance, safety, and longevity of lithium-ion batteries are critically dependent on the composition of the electrolyte. Electrolyte additives, even in small concentrations, play a pivotal role in tailoring the properties of the solid electrolyte interphase (SEI), enhancing thermal stability, and protecting the electrodes from degradation.[1] The pursuit of higher energy densities and faster charging capabilities necessitates the exploration of novel additive chemistries.[2][3]

LDDMC is a promising, yet underexplored, candidate in this domain. Its structure uniquely combines two functional moieties with known benefits in lithium-ion battery electrolytes:

-

The Lithium Carboxylate Group: Carboxylate-containing compounds are known to participate in the formation of a stable SEI layer on the anode surface. This passivation layer is crucial for preventing the continuous decomposition of the electrolyte and minimizing capacity loss during cycling.[4][5] The direct incorporation of a lithium carboxylate may offer a more direct and efficient pathway to a robust SEI.

-

The 2,2-dimethyl-1,3-dioxane Ring: Dioxane and its derivatives are recognized for their potential to enhance the electrochemical stability of electrolytes. For instance, 1,3-dioxane can be polymerized in situ to create a highly compatible polymer electrolyte with superior oxidation stability, making it suitable for high-voltage cathode applications. The dioxane ring in LDDMC is hypothesized to contribute to the overall stability of the electrolyte, particularly at higher operating voltages and temperatures.

This guide will provide a framework for the systematic evaluation of LDDMC, from initial electrochemical screening to in-depth analysis of its impact on battery performance and safety.

Hypothesized Mechanism of Action

We propose that LDDMC functions as a bifunctional additive, primarily influencing the formation and composition of the SEI layer on the anode and potentially enhancing the overall stability of the electrolyte.

Anode-Side: SEI Formation and Stabilization

During the initial charging cycles, we hypothesize that LDDMC will be preferentially reduced at the anode surface due to the electrochemical activity of the carboxylate group. This reduction is expected to lead to the formation of a stable, inorganic-rich SEI layer.

Caption: Hypothesized role of LDDMC in SEI formation.

The resulting SEI is predicted to be more robust and less resistive than one formed from the decomposition of conventional carbonate solvents alone. The presence of the bulky 2,2-dimethyl-1,3-dioxane moiety may also contribute to a more flexible and resilient SEI, which is particularly beneficial for high-capacity anodes like silicon that undergo significant volume changes during cycling.

Bulk Electrolyte: Enhanced Stability

The dioxane component of LDDMC is expected to improve the oxidative stability of the electrolyte. This is particularly relevant for high-voltage cathode materials, where the electrolyte can decompose at the cathode surface, leading to gas generation and capacity fade.

Experimental Protocols

The following protocols provide a step-by-step guide for the comprehensive evaluation of LDDMC as a lithium-ion battery electrolyte additive.

Protocol 1: Synthesis of this compound (LDDMC)

As LDDMC is not readily commercially available, a synthetic route is proposed based on standard organic chemistry techniques.

Materials:

-

2,2-dimethyl-1,3-dioxane-5-carboxylic acid

-

Lithium hydroxide (LiOH)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolve 2,2-dimethyl-1,3-dioxane-5-carboxylic acid in a minimal amount of ethanol.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of lithium hydroxide.

-

Slowly add the LiOH solution to the carboxylic acid solution while stirring continuously.

-

Monitor the pH of the reaction mixture, aiming for a neutral pH (around 7).

-

Once the reaction is complete, remove the solvent (water and ethanol) using a rotary evaporator.

-

Dry the resulting white solid product in a vacuum oven at 80°C for 24 hours to remove any residual moisture.

-

Characterize the final product using techniques such as NMR and FTIR to confirm its structure and purity.

Protocol 2: Electrolyte Formulation

Materials:

-

Synthesized LDDMC

-

Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

-

Lithium hexafluorophosphate (LiPF₆)

-

Argon-filled glovebox

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Inside an argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in the EC/DMC solvent mixture to a concentration of 1 M.

-

Prepare a series of experimental electrolytes by adding LDDMC to the baseline electrolyte at varying weight percentages (e.g., 0.5%, 1%, 2%, and 5%).

-

Ensure complete dissolution of the additive by stirring the solutions for several hours.

Protocol 3: Coin Cell Assembly and Electrochemical Testing

Materials:

-

CR2032 coin cell components (casings, spacers, springs)

-

Graphite anode

-

Lithium cobalt oxide (LCO) or Lithium Nickel Manganese Cobalt Oxide (NMC) cathode

-

Celgard separator

-

Prepared electrolytes (baseline and LDDMC-containing)

-

Coin cell crimper

-

Battery cycler

Procedure:

-

Inside an argon-filled glovebox, assemble the coin cells in the following order: negative cap, spacer, anode, separator, cathode, spring, and positive cap.

-

Add a few drops of the designated electrolyte to the separator to ensure it is fully wetted.

-

Crimp the coin cells to ensure a hermetic seal.

-

Allow the cells to rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.

-

Perform electrochemical testing using a battery cycler:

-

Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first 2-3 cycles to allow for the formation of a stable SEI.

-

Rate Capability Test: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate the impact of the additive on performance under different current densities.

-

Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500 cycles) to assess the long-term stability and capacity retention.

-

Caption: Experimental workflow for evaluating LDDMC.

Data Presentation and Expected Outcomes

The performance of cells containing LDDMC should be systematically compared to a baseline without the additive.

Electrochemical Performance Metrics

| Parameter | Baseline Electrolyte | Electrolyte with LDDMC (1 wt%) | Expected Improvement with LDDMC |

| First Cycle Coulombic Efficiency | ~85-90% | >90% | Higher efficiency indicates more effective SEI formation and less irreversible capacity loss. |

| Capacity Retention (after 500 cycles) | <80% | >85% | Improved retention suggests a more stable SEI and better protection of the electrode materials. |

| Rate Capability (at 2C) | Significant capacity drop | Reduced capacity drop | A more conductive SEI allows for better high-rate performance. |

| Impedance (after 100 cycles) | Increasing trend | Stabilized at a lower value | Lower impedance indicates a more stable and less resistive SEI. |

Surface Analysis

Post-cycling analysis of the electrodes using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) is crucial to understand the composition of the SEI. It is expected that the SEI formed in the presence of LDDMC will show a higher concentration of lithium carboxylate and potentially polymeric species derived from the dioxane ring.

Safety Considerations

As with all lithium-ion battery research, appropriate safety precautions must be taken. All cell assembly should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination. Battery cycling should be performed in a temperature-controlled environment with appropriate safety monitoring. The thermal stability of LDDMC and its effect on the overall thermal runaway behavior of the cell should be investigated using techniques like Differential Scanning Calorimetry (DSC).

Conclusion

This compound (LDDMC) represents a novel and promising avenue for the development of advanced lithium-ion battery electrolytes. Its unique bifunctional structure is hypothesized to promote the formation of a stable and robust SEI layer while simultaneously enhancing the electrochemical stability of the electrolyte. The detailed protocols provided in this guide offer a systematic approach to validate these hypotheses and to fully characterize the potential of LDDMC to improve the performance, longevity, and safety of next-generation lithium-ion batteries.

References

Sources

- 1. US20220109187A1 - Lithium ion battery electrolyte additive - Google Patents [patents.google.com]

- 2. Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enhancing Lithium-Ion Battery Cycle Life with Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate as an Electrolyte Additive

For Researchers, Scientists, and Battery Development Professionals

Introduction: The Critical Role of the Electrode-Electrolyte Interphase

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) necessitates operation at higher voltages and with high-capacity electrode materials. However, these demanding conditions often lead to rapid performance degradation. A primary cause of this degradation is the unstable interface between the electrodes and the liquid electrolyte.[1] At high potentials, conventional carbonate-based electrolytes undergo continuous oxidative decomposition on the cathode surface, while on the anode, the solid electrolyte interphase (SEI) can be unstable, leading to lithium dendrite formation and capacity loss.[2][3]

Electrolyte additives are a cost-effective and powerful strategy to address these interfacial challenges.[4] These compounds, added in small quantities (typically 1-5 wt%), can preferentially decompose on the electrode surfaces to form a stable and protective passivation layer, known as the SEI on the anode and the cathode-electrolyte interphase (CEI) on the cathode.[5] A well-formed interphase allows for efficient Li-ion transport while preventing detrimental side reactions, thereby enhancing cycle life, safety, and overall performance.[6]

This application note introduces Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate as a novel, functional electrolyte additive designed to create robust, anion-derived SEI and CEI layers, significantly improving the cycling stability of next-generation lithium-ion batteries.

Mechanism of Action: Anion-Derived Interphase Stabilization

The central hypothesis for the efficacy of this compound lies in the principle of forming an anion-derived interphase . Unlike traditional additives like vinylene carbonate (VC), which form organic-rich SEI layers, certain lithium salts and carboxylate-based molecules can decompose in a way that the anion contributes significantly to the formation of a more stable, inorganic-rich protective layer.[7][8][9][10]

Preferential Anionic Decomposition

The carboxylate anion of this compound is designed to have a specific electrochemical potential that allows it to be preferentially reduced on the anode surface during the initial formation cycles. This process is believed to involve a decarboxylation reaction, which can lead to the in-situ formation of species that contribute to a lithium carbonate (Li₂CO₃)-rich SEI.[11] A Li₂CO₃-based SEI is known for its ability to effectively passivate the anode surface and suppress further electrolyte decomposition.[11]

Dual-Interface Protection

A key advantage of this additive is its potential to stabilize both the anode and the cathode.

-

At the Anode: The anion is reduced to form a stable SEI layer. This robust layer is mechanically more resilient to the volume changes of anodes (especially silicon-based ones) and can suppress the growth of lithium dendrites.[6][9]

-

At the Cathode: The additive can also be oxidized at high potentials to form a protective CEI.[12][13] This CEI layer mitigates the oxidative decomposition of the bulk electrolyte solvent and can suppress the dissolution of transition metals from the cathode material, a major issue in high-voltage cathodes like NMC and LCO.[14]

The proposed mechanism is visualized in the diagram below.

Caption: Step-by-step workflow for assembling a CR2032 coin cell.

Protocol 3: Electrochemical Performance Evaluation

This protocol details the electrochemical tests to quantify the effect of the additive.

-

Equipment:

-

Multi-channel battery cycler (e.g., Maccor, Arbin)

-

Electrochemical Impedance Spectroscopy (EIS) analyzer

-

Temperature-controlled chamber

-

-

Procedure:

-

Formation Cycles: Perform 2-3 initial charge/discharge cycles at a very low C-rate (e.g., C/20 or C/10) at a constant temperature (e.g., 25°C). [15]This step is crucial for the proper formation of the SEI and CEI layers.

-

Rate Capability: Cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate performance under different power demands.

-

Long-Term Cycling: Cycle the cells at a moderate rate (e.g., 1C charge/1C discharge) for an extended period (e.g., 100-500+ cycles) to determine capacity retention and Coulombic efficiency. [15] 4. Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at various states of charge and after a set number of cycles (e.g., after formation, after 100 cycles). [2][15]The resulting spectra provide valuable information on the evolution of interfacial and charge-transfer resistances.

-

Protocol 4: Post-Mortem Analysis

For a deeper mechanistic understanding, disassembling the cells after cycling for surface analysis is highly recommended.

-

Procedure:

-

Carefully disassemble the cycled coin cells inside an argon-filled glovebox. [2] 2. Gently rinse the retrieved electrodes with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

-

Analyze the electrode surfaces using techniques such as:

-

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI and CEI layers. [2] * Scanning Electron Microscopy (SEM): To observe the surface morphology of the electrodes and check for dendrite growth or cracking.

-

-

Best Practices and Troubleshooting

-

Purity and Moisture Control: The performance of any electrolyte additive is highly sensitive to impurities, especially water. Always use high-purity, anhydrous materials and maintain a strictly controlled glovebox environment (<0.5 ppm H₂O, O₂).

-

Optimal Concentration: The ideal concentration of the additive can vary depending on the specific cell chemistry (anode, cathode, solvent blend). It is recommended to test a range of concentrations (e.g., 0.5% to 2.0 wt%) to find the optimal loading.

-

Data Reproducibility: For statistical validity, assemble and test a minimum of 3-4 identical cells for each experimental condition. [3]

Conclusion

This compound presents a promising avenue for enhancing the cycle life and high-voltage stability of lithium-ion batteries. Its mechanism, rooted in the formation of a stable, anion-derived protective interphase at both the anode and cathode, directly addresses key degradation pathways in modern LIBs. By following the detailed protocols outlined in this note, researchers can systematically evaluate and validate the performance benefits of this additive, contributing to the development of more durable and higher-energy battery systems.

References

- Recent advances in anion-derived SEIs for fast-charging and stable lithium batteries. (n.d.).

- Stabilized High-Voltage Cathodes via an F-Rich and Si-Containing Electrolyte Additive. (2020, May 28).

- Electrolyte Additives for Battery Performance and Longevity. (2025, January 9). MSE Supplies.

- Enhancing EV battery lifespan with electrolyte additives. (2025, July 1). EE World Online.

- Electrolyte additive strategies for prolonging the cycle life of sodium metal batteries. (2025, September 12). Journal of Energy Chemistry.

- Rise of Electrolyte Additives in Advancing Lithium ion B

- Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. (2025, June 11). The Journal of Physical Chemistry C.

- Electrolyte additives for high-voltage batteries (668). (n.d.). KIT Research to Business.

- Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode–Electrolyte Interface in Lithium-Ion Batteries. (2017, December 6).

- Improving the Stability of High-Voltage Lithium Cobalt Oxide with a Multifunctional Electrolyte Additive: Interfacial Analyses. (n.d.). PMC.

- Stabilizing high voltage LiCoO2 cathode in aqueous electrolyte with interphase-forming additive. (n.d.). Energy & Environmental Science.

- Lithium carboxylate. (2020, April 11). Journal of Power Sources.

- Anion-Derived Solid-Electrolyte Interphase Enables Long Life Na-Ion Batteries Using Superconcentrated Ionic Liquid Electrolytes. (2021, June 14). ACS Energy Letters.

- Symmetric Vs Asymmetric Imide Anion Decomposition Pathways And Their Influence On Solid Electrolyte Interphase Stability For Si Anodes. (n.d.). PMC.

- Application Notes and Protocols for Dilithium Sulfite as an Electrolyte Additive in Lithium-Ion B

- Characteristics of anion-derived solid electrolyte interphases (SEIs). (n.d.).

- Electrolyte Strategies Facilitating Anion‐Derived Solid‐Electrolyte Interphases for Aqueous Zinc–Metal B

- Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020, June 5). MDPI.

- Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). (n.d.). PMC.

- Standardization of Coin-Cell Assembly, Electrochemical Testing, and Data Presentation for Na-Ion B

- The Effect of Electrolyte Additives on Gas Production and Gas Composition of Cells. (2025, August 14). IEST.

- Carboxylate ester-based electrolytes for Na-ion b

- From efficiency to sustainability: organic additives for interfacial regulation in lithium metal batteries. (2025, September 15). Chemical Science.

- Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. (2021, August 18). Jülich Aachen Research Alliance.

- B

- Syntheses and Structural Characterization of Lithium Carboxylate Frameworks and Guest-Dependent Photoluminescence Study. (2014, July 25). Crystal Growth & Design.

- Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. (n.d.). PrepChem.com.

- US20220109187A1 - Lithium ion battery electrolyte additive. (n.d.).

- Lithium Battery Electrolyte Additives. (n.d.).

- preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. (n.d.). Organic Syntheses Procedure.

- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025, August 29). MDPI.

Sources

- 1. Details | KIT Research to Business [kit-technology.de]

- 2. mdpi.com [mdpi.com]

- 3. osti.gov [osti.gov]

- 4. China Electrolyte Additives,Electrolyte Additive Power,Electrolyte Additive Agent Manufacturer [szcheerchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. msesupplies.com [msesupplies.com]

- 7. oaepublish.com [oaepublish.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Symmetric Vs Asymmetric Imide Anion Decomposition Pathways And Their Influence On Solid Electrolyte Interphase Stability For Si Anodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jbzhao.xmu.edu.cn [jbzhao.xmu.edu.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Improving the Stability of High-Voltage Lithium Cobalt Oxide with a Multifunctional Electrolyte Additive: Interfacial Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eeworldonline.com [eeworldonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving solubility of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate in carbonate solvents

Ticket ID: #SOL-Li-Diox-001 Status: Open Assigned Specialist: Senior Application Scientist, Electrolyte Formulation Division Subject: Optimization of Solubility in Carbonate-Based Solvent Systems

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: You are attempting to dissolve Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate (Li-DDC) in carbonate solvents. This molecule presents a specific "Hard/Soft" mismatch:

-

The Cation (Li⁺): A "hard," high-charge-density ion with high lattice energy, requiring solvents with high dielectric constants (

) for dissociation. -

The Anion (Dioxane-carboxylate): A bulky, organic anion with a lipophilic acetonide tail (2,2-dimethyl-1,3-dioxane) and a polar carboxylate head.

-

The Risk: The acetonide protecting group is acid-labile . Hydrolysis occurs rapidly in the presence of moisture and trace acid, destroying your molecule.

The Solution Strategy: Standard linear carbonates (DMC, DEC) lack the dielectric strength to break the Li-Carboxylate ionic bond. You must engineer a High-Permittivity Binary System or utilize Chelation Agents to lower the desolvation energy of the lithium ion.

Module A: Solvent Engineering (The Macro Approach)

Core Principle:

Solubility in carbonates is governed by the balance between Dielectric Constant (

Comparative Solvent Data

| Solvent | Role in Solvation | ||

| Ethylene Carbonate (EC) | ~89.7 | 1.90 | Primary Dissociator: High |

| Propylene Carbonate (PC) | ~64.9 | 2.50 | Liquid Dissociator: Good alternative to EC; liquid at RT. |

| Dimethyl Carbonate (DMC) | ~3.1 | 0.59 | Viscosity Modifier: Low |

| Diethyl Carbonate (DEC) | ~2.8 | 0.75 | Diluent: Increases lipophilicity but reduces salt solubility. |

Protocol: The "Golden Ratio" Formulation

Objective: Create a solvent blend that maximizes Li-DDC solubility without freezing at room temperature.

-

Baseline Failure: Pure DMC or DEC will likely result in <0.01 M solubility due to low

. -

Recommended Blend: PC:DMC (1:1 v/v) or EC:DMC (1:1 v/v) .

-

Why PC? Unlike EC (MP: 36°C), Propylene Carbonate is liquid at room temperature, preventing salt precipitation due to solvent freezing.

-

Why DMC? It lowers the viscosity, allowing the bulky dioxane anion to diffuse.

-

Step-by-Step Workflow:

-

Weigh Li-DDC powder in a glovebox (Ar atmosphere, <1 ppm H₂O).

-

Add Propylene Carbonate (PC) first. The high polarity is required to wet the crystal lattice.

-

Vortex or magnetically stir at 40°C for 30 minutes.

-

Slowly add DMC to reach the target volume.

-

Checkpoint: If the solution is cloudy, the lattice energy exceeds the solvation energy. Proceed to Module B.

Module B: Chelation Strategy (The Micro Approach)

Core Principle: If solvent engineering fails, the Li⁺ ion is too tightly bound to the carboxylate. We must "sequester" the Li⁺ using a host molecule.

The "Crowbar" Additive: 12-Crown-4

12-Crown-4 is a cyclic ether with a cavity size (1.2–1.5 Å) that perfectly matches the ionic diameter of Lithium (1.2 Å).

-

Mechanism: The crown ether wraps around the Li⁺, replacing the carbonate solvent shell. This creates a lipophilic "skin" around the cation, making the entire salt complex soluble in low-polarity solvents like DMC.

Protocol: Crown Ether Titration

-

Prepare a suspension of Li-DDC in your carbonate solvent (e.g., 0.1 M target concentration).

-

Add 12-Crown-4 in a 1:1 molar ratio relative to the Lithium salt.

-

Note: A slight excess (1.1 equiv) drives the equilibrium to the complexed state.

-

-

Sonicate for 10 minutes (bath sonicator, <40°C).

-

Observation: The suspension should clarify rapidly as the [Li(12-crown-4)]⁺ complex forms.

Warning: 12-Crown-4 is toxic. Handle with extreme care in a fume hood or glovebox.

Module C: Critical Stability Controls (The Acetonide Trap)

The Hidden Failure Mode: The 2,2-dimethyl-1,3-dioxane ring (acetonide) is an acetal. Acetals are stable to base but extremely sensitive to acid + water .

If your carbonate solvent contains trace hydrolysis products (HF from LiPF₆ contamination, or organic acids from oxidation), your Li-DDC will degrade.

Troubleshooting Checklist

-

Water Content: Solvents must be dried to <20 ppm H₂O using 3Å or 4Å Molecular Sieves.

-

Acidity: Ensure the solvent is neutral.

-

Additives to Avoid: Do NOT use acidic anion receptors (like Boron trifluoride etherate) to boost solubility; they will cleave the acetonide.

Visualizing the Solvation Pathway

The following diagram illustrates the decision logic and the mechanistic action of the Crown Ether additive.

Caption: Workflow for solubilizing Li-DDC. If high-dielectric solvents (PC/EC) fail, 12-Crown-4 is introduced to sequester the lithium ion, rendering the salt lipophilic.

FAQ: Troubleshooting Specific Scenarios

Q1: My solution turns slightly yellow after 24 hours. Is this normal? A: No. Yellowing often indicates aldol condensation of acetone byproducts or oxidation. This suggests your acetonide group is hydrolyzing.

-

Fix: Test solvent pH. Add a small amount of weak organic base (e.g., Triethylamine, 0.1%) to buffer the solution and prevent acid-catalyzed hydrolysis.

Q2: Can I use heat to speed up dissolution? A: Use caution. Do not exceed 50°C . While heat increases solubility, it also exponentially increases the rate of acetonide hydrolysis if any moisture is present. Always dissolve in a sealed, dry vessel.

Q3: Why not use DMSO? It dissolves everything.

A: DMSO has a high dielectric constant (

Q4: I see a "Tyndall Effect" (laser beam scattering) in my solution. A: You have a colloidal suspension, not a true solution. The Li-DDC aggregates are not fully solvated.

-

Fix: Filter through a 0.45 µm PTFE filter. If the filter clogs immediately, you must increase the ratio of Propylene Carbonate (PC) or add 12-Crown-4.

References

-

Solvation Mechanisms in Carbonates

-

Crown Ether Chemistry

- Dielectric Constants of Solvents: Title: Dielectric Constants of Pure Liquids (NIST Circular). Source: NIST / ABB Reference Tables.

-

Lithium Salt Solubility Trends

Sources

Enhancing thermal stability of electrolytes containing Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate

Technical Support Center: Thermal Stabilization of Li-DDC Electrolytes

Subject: Enhancing Thermal Stability of Electrolytes Containing Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate (Li-DDC) Ticket ID: #TS-LiDDC-STAB-01 Responder: Dr. A. Vance, Senior Application Scientist, Electrochemical Materials Division[1]

Executive Summary

You are likely experiencing thermal degradation manifested as electrolyte discoloration (browning), gas generation (gassing), or rapid capacity fade above 50°C.[1]

This compound (Li-DDC) is a specialized film-forming additive/salt.[1] Its structure combines a lithium carboxylate (for SEI formation) with a 1,3-dioxane ring (a cyclic acetal).[1] While the carboxylate moiety aids in passivation, the dioxane ring is chemically fragile. It is highly susceptible to acid-catalyzed hydrolysis and oxidative ring-opening at elevated temperatures.[1]

This guide provides a self-validating troubleshooting protocol to stabilize Li-DDC electrolytes, moving from root-cause analysis to formulation engineering.

Module 1: The Degradation Mechanism (Root Cause)[1]

Before attempting stabilization, you must understand why Li-DDC fails. The instability arises from the "acetal" carbon (C2) in the dioxane ring.[1]

The Failure Cascade:

-

Trigger (Trace Acid): If your base electrolyte contains LiPF₆, thermal stress generates trace HF.[1]

-

Hydrolysis: The acetal linkage in the dioxane ring is acid-sensitive.[1][2] HF attacks the oxygen, cleaving the ring.

-

Decomposition: The ring opens to form unstable aldehydes/ketones and CO₂.[1]

-

Polymerization: The resulting fragments polymerize, causing the electrolyte to thicken and turn brown ("darkening").[1]

Visualizing the Failure Pathway

Figure 1: Acid-catalyzed thermal decomposition pathway of the 1,3-dioxane moiety in Li-DDC.

Module 2: Formulation Strategies (The Solution)

To enhance thermal stability, we must inhibit the pathway identified above. Do not rely on a single fix; use a "Defense-in-Depth" approach.

Strategy A: Anion Replacement (Eliminate the Trigger)

The most effective stabilization is removing the source of HF.[1] LiPF₆ is the primary culprit.[1]

-